2-Acetoxy-4-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

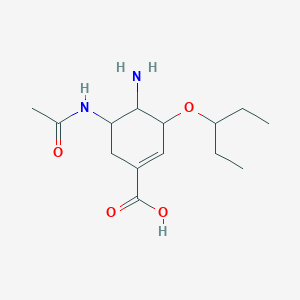

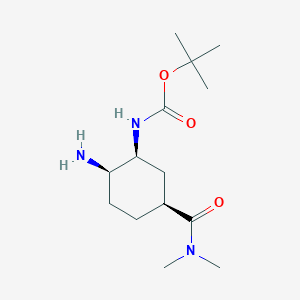

El ácido 2-acetoxi-4-fenilbutanoico es un compuesto orgánico con la fórmula molecular C12H14O4. Es un derivado del ácido butanoico, que presenta un grupo acetoxi y un grupo fenilo unidos a la cadena principal del ácido butanoico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 2-acetoxi-4-fenilbutanoico generalmente implica la esterificación del ácido 2-hidroxi-4-fenilbutanoico. Un método común es la reacción del ácido 2-hidroxi-4-fenilbutanoico con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo en condiciones de reflujo, lo que lleva a la formación del derivado acetoxi.

Métodos de Producción Industrial: La producción industrial del ácido 2-acetoxi-4-fenilbutanoico puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 2-acetoxi-4-fenilbutanoico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar ácido 2-oxo-4-fenilbutanoico.

Reducción: Las reacciones de reducción pueden convertirlo nuevamente en ácido 2-hidroxi-4-fenilbutanoico.

Sustitución: El grupo acetoxi puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.

Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas pueden utilizarse para reacciones de sustitución.

Productos Principales:

Oxidación: Ácido 2-oxo-4-fenilbutanoico.

Reducción: Ácido 2-hidroxi-4-fenilbutanoico.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido 2-acetoxi-4-fenilbutanoico tiene diversas aplicaciones en la investigación científica:

Química: Sirve como intermedio en la síntesis de diversos compuestos orgánicos, incluidos fármacos y agroquímicos.

Biología: El compuesto se utiliza en estudios relacionados con la catálisis enzimática y las vías metabólicas.

Industria: El compuesto se utiliza en la producción de productos químicos finos y como bloque de construcción para moléculas más complejas.

Mecanismo De Acción

El mecanismo de acción del ácido 2-acetoxi-4-fenilbutanoico implica su conversión a metabolitos activos en el cuerpo. Por ejemplo, cuando se utiliza como precursor de los inhibidores de la ECA, se somete a hidrólisis enzimática para liberar el fármaco activo, que luego inhibe la enzima ECA. Esta inhibición evita la formación de angiotensina II, un potente vasoconstrictor, lo que reduce la presión arterial .

Compuestos Similares:

Ácido 2-hidroxi-4-fenilbutanoico: Un precursor en la síntesis del ácido 2-acetoxi-4-fenilbutanoico.

Ácido 2-oxo-4-fenilbutanoico: Un producto de oxidación del ácido 2-acetoxi-4-fenilbutanoico.

Ácido 4-fenilbutanoico: Un compuesto estructuralmente relacionado con diferentes grupos funcionales.

Singularidad: El ácido 2-acetoxi-4-fenilbutanoico es único debido a su grupo acetoxi, que confiere una reactividad química y una actividad biológica distintas. Su papel como precursor de los inhibidores de la ECA destaca su importancia en la química medicinal .

Comparación Con Compuestos Similares

2-Hydroxy-4-phenylbutanoic acid: A precursor in the synthesis of 2-Acetoxy-4-phenylbutanoic acid.

2-Oxo-4-phenylbutanoic acid: An oxidation product of this compound.

4-Phenylbutanoic acid: A structurally related compound with different functional groups.

Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct chemical reactivity and biological activity. Its role as a precursor for ACE inhibitors highlights its importance in medicinal chemistry .

Propiedades

IUPAC Name |

2-acetyloxy-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-11(12(14)15)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUYOQOUDJZKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563871 |

Source

|

| Record name | 2-(Acetyloxy)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883723-47-5 |

Source

|

| Record name | 2-(Acetyloxy)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)

![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)

![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)

![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)

![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)